molecular formula C11H11FO2 B1376014 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 1188044-87-2

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No. B1376014
CAS RN: 1188044-87-2
M. Wt: 194.2 g/mol
InChI Key: LHUYQQXFPZPNDL-UHFFFAOYSA-N
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Description

This compound, also known as 2FIC, is electron deficient . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .


Synthesis Analysis

The synthesis of this compound is not widely documented. Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H11FO2 . The InChI code for this compound is 1S/C11H11FO2/c12-9-4-3-7-1-2-8 (5-11 (13)14)10 (7)6-9/h3-4,6,8H,1-2,5H2, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 194.21 . The storage temperature for this compound is between 2-8°C in a dry environment .

Scientific Research Applications

Synthesis and Analgesic Activity

6-Fluoro-3-oxo-indan-1-acetic acid and 6-fluoroindan-1-acetic acid, structurally related to 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, have been synthesized and shown to have analgesic properties when tested in mice. These compounds were created through a multi-step process starting from 3-fluorobenzaldehyde (Yasmin et al., 2009).

Crystal Structure Analysis

Fluroxypyr, a compound related to this compound, has a crystal structure that includes hydrogen bonds and weak π–π interactions. This structure forms a three-dimensional network, essential for understanding the physical and chemical properties of such compounds (Park et al., 2016).

Fluorescence in Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from a compound similar to this compound, exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its fluorescence remains stable under various conditions, including changes in pH, light, and heat exposure (Hirano et al., 2004).

Reactivity and Acidity Study

Halogenated phenylacetic acids, which include structures similar to this compound, have been studied for their reactivity and acidity. These studies are crucial for understanding the chemical behavior of such compounds in various environments, including biological systems (Srivastava et al., 2015).

G Protein-Coupled Receptor Agonist

Compounds structurally related to this compound have been identified as potent G protein-coupled receptor 119 agonists. These findings are significant for probing the pharmacological potential of such receptors, potentially leading to new therapeutic agents (Sakairi et al., 2012).

Safety and Hazards

This compound is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h3-4,6,8H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYQQXFPZPNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855738
Record name (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188044-87-2
Record name (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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